
trans-2-octadecenoyl-CoA(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-octadecenoyl-CoA(4-) is a 2,3-trans-enoyl CoA(4-) arising from deprotonation of the phosphate and diphosphate groups of trans-2-octadecenoyl-CoA; major species at pH 7.3. It is a 2,3-trans-enoyl CoA(4-) and an octadecenoyl-CoA(4-). It is a conjugate base of a trans-2-octadecenoyl-CoA.
Wissenschaftliche Forschungsanwendungen
Lipid Metabolism and Cellular Functions
Trans-2-octadecenoyl-CoA is implicated in the modulation of lipid metabolism within cells. It is involved in the process of fatty acid desaturation, which is a critical step in the synthesis of unsaturated fatty acids. These fatty acids are essential components of cell membranes and play pivotal roles in maintaining membrane fluidity and functionality. Research has shown that specific isomers of conjugated linoleic acid (CLA), including trans-2-octadecenoyl-CoA, can influence lipid metabolism by affecting enzymes such as lipoprotein lipase and stearoyl-CoA desaturase, which are key regulators of lipid uptake and synthesis in adipocytes and liver cells (Pariza, Park, & Cook, 2001).
Gene Regulation and Transcription Control
Trans-2-octadecenoyl-CoA also plays a role in the regulation of gene expression, particularly in the context of transcription control. The molecule may influence the activity of transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in various cellular processes. This aspect of trans-2-octadecenoyl-CoA's function is crucial for understanding how lipid-derived molecules can serve as signaling entities that link metabolic status to gene expression (Engstrom & Pfleger, 2017).
Chromatin Regulation and Epigenetics
Recent studies have highlighted the role of acyl-CoA molecules, including trans-2-octadecenoyl-CoA, in chromatin regulation and epigenetics. These molecules can serve as donors for various acyl modifications on histone proteins, thereby influencing chromatin structure and gene expression. The compartmentalization of acyl-CoA metabolism within cells suggests a nuanced mechanism through which trans-2-octadecenoyl-CoA and similar molecules could regulate epigenetic marks and thereby affect gene expression and cellular phenotypes (Trefely, Lovell, Snyder, & Wellen, 2020).
Therapeutic Potential and Health Implications
Trans-2-octadecenoyl-CoA and its related compounds have been studied for their potential health implications and therapeutic applications. For instance, specific isomers of CLA, which include trans-2-octadecenoyl-CoA derivatives, have been investigated for their anti-obesity and anti-carcinogenic properties. These studies provide a foundation for exploring trans-2-octadecenoyl-CoA as a potential therapeutic agent in the treatment of metabolic disorders and cancer (Pariza, Park, & Cook, 2001).
Eigenschaften
Produktname |
trans-2-octadecenoyl-CoA(4-) |
|---|---|
Molekularformel |
C39H64N7O17P3S-4 |
Molekulargewicht |
1028 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(E)-octadec-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h18-19,26-28,32-34,38,49-50H,4-17,20-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/p-4/b19-18+/t28-,32-,33-,34+,38-/m1/s1 |
InChI-Schlüssel |
NBCCUIHOHUKBMK-ZDDAFBBHSA-J |
Isomerische SMILES |
CCCCCCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



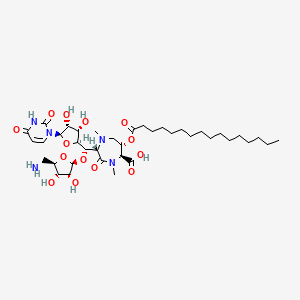

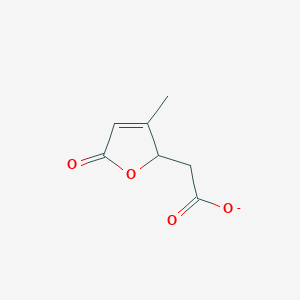
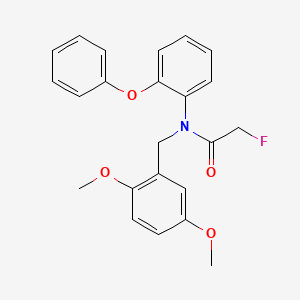
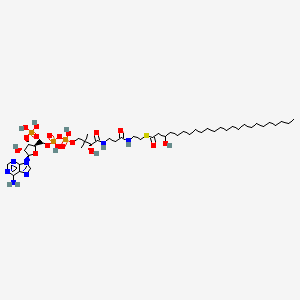
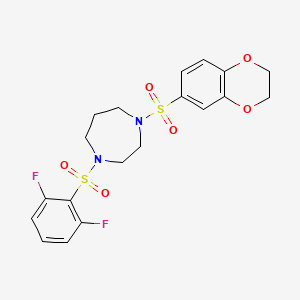
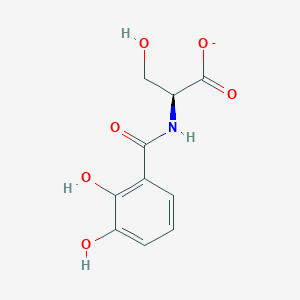
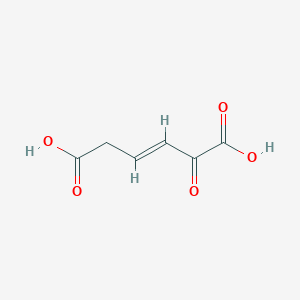
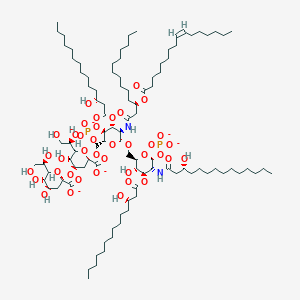
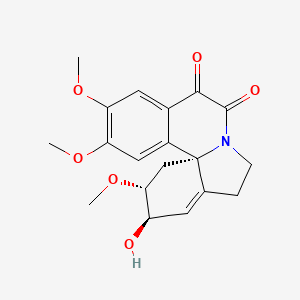

![1-tetradecanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264240.png)
![1-octadecanoyl-2-[(10Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264241.png)
